Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate
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Overview
Description
Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-methylimidazole-4-carboxylate with a suitable pyrazine derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
- Ethyl 2-ethyl-6-hydroxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
- Pyrrolo[1,2-a]pyrazines
Uniqueness
Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural uniqueness can lead to distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-3-15-10(14)8-6-13-5-7(2)12-9(13)4-11-8/h5,8,11H,3-4,6H2,1-2H3 |
InChI Key |
IKRQOLVVAZHHAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN2C=C(N=C2CN1)C |
Origin of Product |
United States |
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